molecular formula C16H14F2N2O5 B10902285 4-(difluoromethoxy)-3-methoxy-N-(4-methyl-3-nitrophenyl)benzamide

4-(difluoromethoxy)-3-methoxy-N-(4-methyl-3-nitrophenyl)benzamide

Cat. No.: B10902285
M. Wt: 352.29 g/mol
InChI Key: HMEFWYYHEVCKNZ-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-3-methoxy-N-(4-methyl-3-nitrophenyl)benzamide is an organic compound with potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. This compound is characterized by its unique structure, which includes difluoromethoxy and methoxy groups attached to a benzamide core, along with a nitrophenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethoxy)-3-methoxy-N-(4-methyl-3-nitrophenyl)benzamide can be achieved through multiple synthetic routes. One common method involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This process can be optimized using a continuous flow microreactor system, which allows for precise control of reaction conditions and improved yields .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar continuous flow processes. The use of microreactor technology ensures consistent product quality and efficient use of reagents. The reaction conditions, such as temperature, pressure, and flow rates, can be finely tuned to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-3-methoxy-N-(4-methyl-3-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The methoxy and difluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Difluoromethoxy)-3-methoxy-N-(4-methyl-3-nitrophenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(difluoromethoxy)-3-methoxy-N-(4-methyl-3-nitrophenyl)benzamide involves its ability to react with nucleophiles. The difluoromethoxy and methoxy groups can undergo nucleophilic substitution, leading to the formation of various derivatives. The nitro group can be reduced to an amine, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H14F2N2O5

Molecular Weight

352.29 g/mol

IUPAC Name

4-(difluoromethoxy)-3-methoxy-N-(4-methyl-3-nitrophenyl)benzamide

InChI

InChI=1S/C16H14F2N2O5/c1-9-3-5-11(8-12(9)20(22)23)19-15(21)10-4-6-13(25-16(17)18)14(7-10)24-2/h3-8,16H,1-2H3,(H,19,21)

InChI Key

HMEFWYYHEVCKNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC(F)F)OC)[N+](=O)[O-]

Origin of Product

United States

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